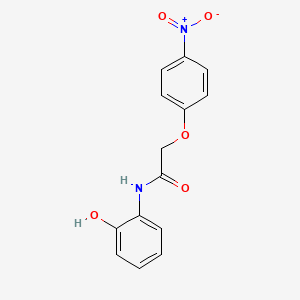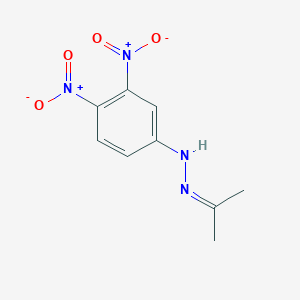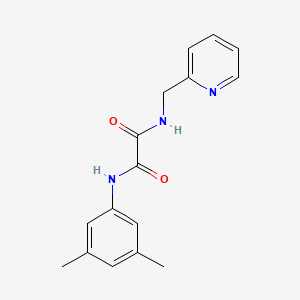
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide, also known as NHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has been studied extensively for its potential applications in various scientific fields. In medicine, N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which could be useful in treating various diseases, including arthritis and neurodegenerative disorders.
In agriculture, N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has been studied as a potential herbicide, as it has shown efficacy in controlling the growth of various weed species. It has also been studied for its potential as a plant growth regulator, which could help increase crop yields and improve plant quality.
In industry, N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has been studied as a potential additive for lubricants and fuels, as it has shown to improve their performance and reduce their environmental impact.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has been shown to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. This inhibition leads to a decrease in estrogen levels, which can slow the growth of estrogen-dependent cancers.
In weed species, N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to a depletion of essential amino acids, which can ultimately lead to the death of the weed.
Biochemical and Physiological Effects
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, which can help slow the growth of cancer. It has also been shown to reduce the production of reactive oxygen species, which can contribute to the development of cancer.
In weed species, N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has been shown to disrupt the biosynthesis of essential amino acids, leading to a depletion of these compounds and ultimately causing death. It has also been shown to inhibit the growth of plant roots, which can help control weed growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide has several advantages for lab experiments, including its high purity and relative stability. It is also relatively easy to synthesize, which makes it an accessible compound for researchers. However, N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide can be difficult to dissolve in some solvents, which can limit its use in certain experiments. It can also be toxic in high concentrations, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide. In medicine, further research is needed to determine the optimal dosage and delivery method for N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide in cancer treatment. It is also important to study the potential side effects of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide and its interactions with other drugs.
In agriculture, further research is needed to determine the efficacy of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide as a herbicide and plant growth regulator in various crop species. It is also important to study the potential environmental impacts of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide use in agriculture.
In industry, further research is needed to determine the optimal concentration and application method for N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide as a lubricant and fuel additive. It is also important to study the potential environmental impacts of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide use in industry.
Conclusion
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide, or N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide, is a chemical compound with potential applications in medicine, agriculture, and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide in various fields and to ensure its safe and effective use.
Métodos De Síntesis
The synthesis of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide involves the reaction between 2-hydroxyacetophenone and 4-nitrophenol using acetic anhydride and glacial acetic acid as solvents. The reaction is catalyzed by sulfuric acid, and the resulting product is purified using recrystallization. The yield of N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide is typically around 70-80%, and the purity can be up to 99%.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-13-4-2-1-3-12(13)15-14(18)9-21-11-7-5-10(6-8-11)16(19)20/h1-8,17H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLGNQXAFOBHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5068335.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}nicotinamide](/img/structure/B5068338.png)

![3-[(4-ethoxyphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5068353.png)
![N-benzyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B5068362.png)

![3-{[2-(2-quinolinylthio)propanoyl]amino}benzoic acid](/img/structure/B5068377.png)
![5-[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5068388.png)
![3-[({2-[(3,4-dimethoxybenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5068394.png)



![4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5068425.png)
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5068428.png)